DPP-4 Inhibition: Retagliptin (1,5-a Scaffold Derivative) Achieves Sub-Nanomolar IC50, Outperforming Sitagliptin by 30-Fold
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is the core of retagliptin (SP2086), a DPP-4 inhibitor approved by China's NMPA in June 2023 for type 2 diabetes [1]. Retagliptin inhibits human DPP-4 with an IC50 of 0.6 nM [2]. By comparison, the benchmark DPP-4 inhibitor sitagliptin exhibits an IC50 of 18 nM against human DPP-4 [3]. This represents an approximately 30-fold improvement in enzymatic potency for the [1,5-a] scaffold-based agent. The clinical approval of retagliptin provides the highest level of validation—regulatory authorization—for the [1,5-a] scaffold in a therapeutic context, a milestone not achieved by any [1,2-a] regioisomer-based DPP-4 inhibitor.
| Evidence Dimension | In vitro DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.6 nM (retagliptin, a 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate derivative) |
| Comparator Or Baseline | IC50 = 18 nM (sitagliptin, a triazolopyrazine-based DPP-4 inhibitor) |
| Quantified Difference | ~30-fold lower IC50 (more potent) for the [1,5-a] scaffold-based agent |
| Conditions | Human recombinant DPP-4 enzyme inhibition assay (BindingDB curated data); sitagliptin data from PMC Table 1 |
Why This Matters
For procurement decisions in metabolic disease drug discovery programs, the [1,5-a] scaffold offers a clinically proven path to sub-nanomolar DPP-4 potency, a differentiating feature that the [1,2-a] regioisomer scaffold has not demonstrated in any approved therapeutic.
- [1] National Medical Products Administration (NMPA). Retagliptin Phosphate Tablets Approved for Marketing by NMPA. 2023-06-28. https://english.nmpa.gov.cn/2023-06/28/c_898347.htm. View Source
- [2] BindingDB. BDBM664705: methyl (R)-7-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (Retagliptin). IC50 = 0.600 nM for Human DPP-4. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=664705. View Source
- [3] PMC Table 1. Mean IC50 (nmol/L) of DPP-4 inhibitors. Sitagliptin human DPP-4 IC50 = 18 (5.8) nmol/L. https://pmc.ncbi.nlm.nih.gov/articles/PMC5702959/table/T1/. View Source
